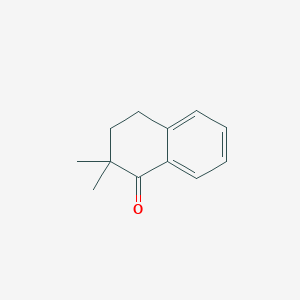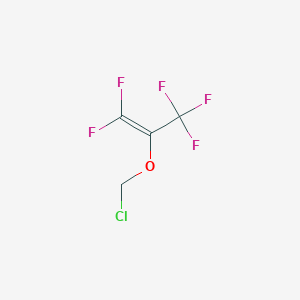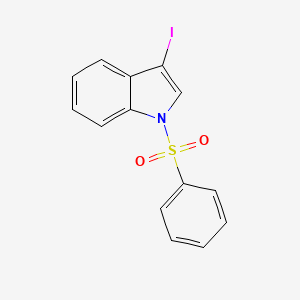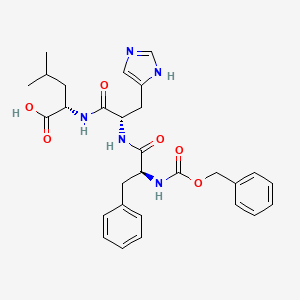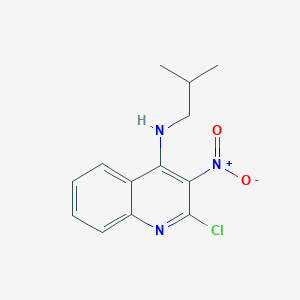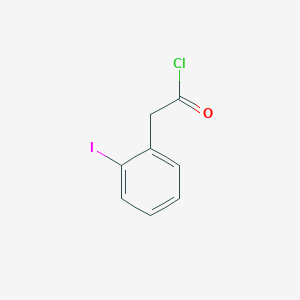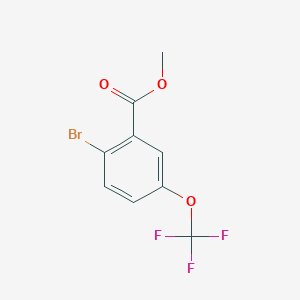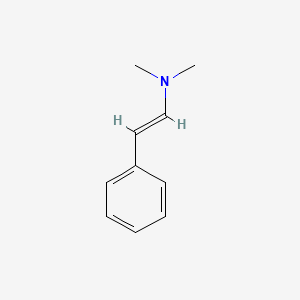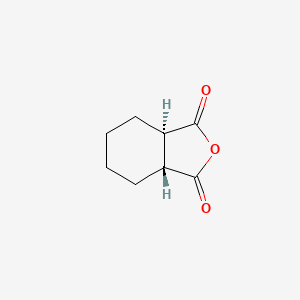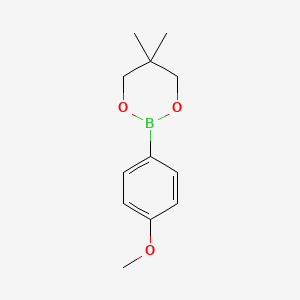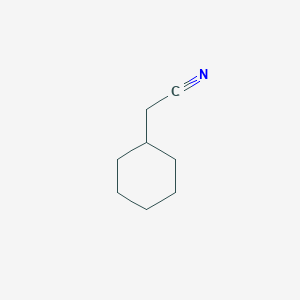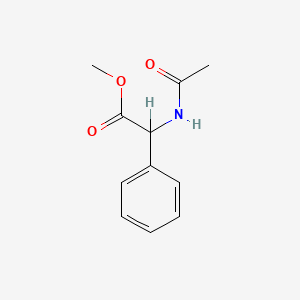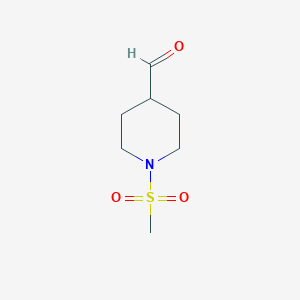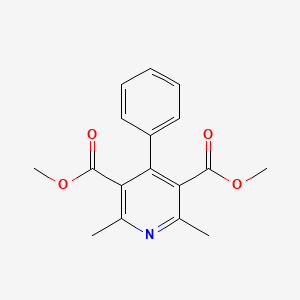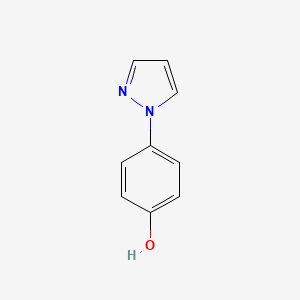
4-(1H-ピラゾール-1-イル)フェノール
概要
説明
4-(1H-pyrazol-1-yl)phenol is an organic compound that features a phenol group attached to a pyrazole ring. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of both phenol and pyrazole moieties in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
科学的研究の応用
4-(1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:
作用機序
Target of Action
It’s known that pyrazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some pyrazole derivatives have shown antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects . For example, some pyrazole derivatives have shown antitumor activity, suggesting they may interact with targets involved in cell proliferation and survival .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it’s likely that they affect multiple pathways . For instance, some pyrazole derivatives have shown antitumor and antifungal activities, suggesting they may affect pathways related to cell growth and fungal metabolism .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrazole derivatives have shown potent in vitro antipromastigote activity, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化学分析
Biochemical Properties
4-(1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase, which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . The interaction between 4-(1H-pyrazol-1-yl)phenol and nitric oxide synthase can influence the enzyme’s activity, potentially affecting nitric oxide levels in cells. Additionally, this compound may interact with other proteins and receptors, modulating their functions and contributing to its overall biochemical activity.
Cellular Effects
The effects of 4-(1H-pyrazol-1-yl)phenol on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the nitric oxide pathway, which plays a role in vasodilation, immune response, and neurotransmission . By affecting gene expression, 4-(1H-pyrazol-1-yl)phenol can alter the production of proteins involved in critical cellular functions, potentially leading to changes in cell behavior and metabolism.
Molecular Mechanism
At the molecular level, 4-(1H-pyrazol-1-yl)phenol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the binding of 4-(1H-pyrazol-1-yl)phenol to nitric oxide synthase can inhibit or activate the enzyme, leading to changes in nitric oxide production . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
The stability and effects of 4-(1H-pyrazol-1-yl)phenol over time in laboratory settings are important considerations for its use in research and potential therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to 4-(1H-pyrazol-1-yl)phenol in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 4-(1H-pyrazol-1-yl)phenol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to harmful, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety, making it essential to understand its metabolism for potential therapeutic use.
Transport and Distribution
The transport and distribution of 4-(1H-pyrazol-1-yl)phenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-(1H-pyrazol-1-yl)phenol within tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-(1H-pyrazol-1-yl)phenol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of 4-(1H-pyrazol-1-yl)phenol is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of phenylhydrazine with 4-hydroxyacetophenone under acidic conditions to form the desired pyrazole derivative . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles, which can also yield pyrazole derivatives .
Industrial Production Methods
In industrial settings, the production of 4-(1H-pyrazol-1-yl)phenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal catalysts or enzyme-based systems, can enhance the efficiency of the synthesis process . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(1H-pyrazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or sulfonated phenol derivatives.
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)phenol: Similar structure but contains an imidazole ring instead of a pyrazole ring.
4-(1H-pyrrol-1-yl)phenol: Contains a pyrrole ring instead of a pyrazole ring.
4-(1H-triazol-1-yl)phenol: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
4-(1H-pyrazol-1-yl)phenol is unique due to the presence of both phenol and pyrazole moieties, which confer distinct chemical reactivity and biological activity. The pyrazole ring provides aromatic stability and the potential for various substitutions, while the phenol group offers additional sites for functionalization and interaction with biological targets .
特性
IUPAC Name |
4-pyrazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSQVRNWFGLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499244 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16209-02-2 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
